molecular formula C7H3N3O B13549414 [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile

Cat. No.: B13549414
M. Wt: 145.12 g/mol
InChI Key: FHGUWJXUCHOJBD-UHFFFAOYSA-N
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Description

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile is a high-value fused heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery research. This scaffold is of significant interest due to the proven pharmacological potential of its structural analogs. Compounds based on the oxazolo[4,5-b]pyridine core have been identified as potent inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β), with one study showing specific derivatives exhibiting IC50 values as low as 0.19 μM and demonstrating pronounced in vivo anti-inflammatory activity by inhibiting pro-inflammatory mediators such as NO, TNF-α, and IL-6 . Furthermore, the oxazolo[4,5-b]pyridine ring system is recognized as a privileged structure in the design of cancer therapeutics, with patent literature protecting its use in compounds that inhibit the proliferation of tumor cells . The presence of the carbonitrile functional group at the 2-position enhances the utility of this reagent, offering a reactive handle for further synthetic modification to create diverse chemical libraries. It is an essential intermediate for researchers developing novel small-molecule probes and therapeutic candidates targeting inflammation, oncology, and central nervous system disorders. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H3N3O

Molecular Weight

145.12 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile

InChI

InChI=1S/C7H3N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H

InChI Key

FHGUWJXUCHOJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)C#N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-3-hydroxypyridine Derivatives with Cyanobenzoic Acid

A well-documented method involves the cyclodehydration of 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid under acidic conditions to form the oxazole ring fused to the pyridine nucleus, producing the oxazolo[4,5-c]pyridine-2-carbonitrile scaffold. The reaction typically uses polyphosphoric acid esters (PPSE) or polyphosphoric acid (PPA) as dehydrating agents and is conducted at elevated temperatures (~130–200°C).

  • Starting materials :

    • 2-amino-5-bromo-3-hydroxypyridine (prepared via bromination of oxazolo[4,5-b]pyridin-2(3H)-one followed by hydrolysis)
    • 4-cyanobenzoic acid
  • Reaction conditions :

    • Heating in PPSE or PPA at 130–200°C for 2 hours or more
    • Workup involves neutralization, extraction, and purification by column chromatography
  • Yields : High yields reported, often above 70%, with some examples reaching 93% yield for related oxazolo derivatives.

  • Mechanism : The reaction proceeds via activation of the carboxylic acid by PPSE/PPA, facilitating nucleophilic attack by the amino and hydroxyl groups on the pyridine ring to form the oxazole ring through cyclodehydration.

Parameter Details
Reagents 2-amino-5-bromo-3-hydroxypyridine, 4-cyanobenzoic acid
Catalyst/Activator Polyphosphoric acid ester (PPSE) or PPA
Temperature 130–200 °C
Time 2 hours to several hours
Yield 70–93%
Purification Column chromatography (silica gel)

Variation with Alkyl and Piperidinyl Substituents

To introduce different substituents on the oxazolo[4,5-c]pyridine core, acids bearing alkyl or piperidinyl groups have been employed under similar cyclization conditions. For example, acids derived from ethyl 3-(1-benzyl-4-piperidyl)propanoate undergo cyclization with 2-amino-5-bromo-3-hydroxypyridine in PPA to give substituted oxazolo derivatives in yields around 70%.

This approach allows structural diversification, which is important for biological activity tuning.

Alternative Synthetic Routes and Recent Advances

Diphenylphosphoryl Azide (DPPA)-Mediated One-Pot Synthesis

A modern, metal-free, one-pot protocol uses diphenylphosphoryl azide (DPPA) to mediate the cyclization of substituted 2-aminonicotinic acids with isocyanoacetates or tosylmethyl isocyanides to form oxazolo[4,5-c]pyridine derivatives:

  • Advantages :

    • Mild reaction conditions
    • High yields (up to 94%)
    • Clean reactions without metal catalysts
    • Suitable for scale-up and late-stage functionalization
  • Typical conditions :

    • Reaction of 2-aminonicotinic acid derivatives with DPPA and isocyanoacetates in a suitable solvent at moderate temperature
    • Formation of C-C, C-O, and C-N bonds in a cascade process

This method is valuable for synthesizing medicinally relevant oxazole-containing heterocycles, including oxazolo[4,5-c]pyridine systems.

Direct Oxazole Formation from Carboxylic Acids Using Triflylpyridinium Reagents

A recently developed approach enables the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids via an in situ generated acylpyridinium salt, which is trapped by isocyanoacetates or tosylmethyl isocyanide:

  • Key features :
    • Broad substrate scope including aromatic and aliphatic acids
    • Mild conditions (40 °C, short reaction times)
    • Good functional group tolerance
    • Recovery and reuse of DMAP base

Though this method is demonstrated mainly for oxazoles, it can be adapted for fused systems like oxazolo[4,5-c]pyridine derivatives by appropriate choice of starting materials.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclization with 4-cyanobenzoic acid 2-amino-5-bromo-3-hydroxypyridine, 4-cyanobenzoic acid PPSE or PPA, 130–200 °C, 2 h+ 70–93 Classical method, high yield, well-established
DPPA-mediated one-pot synthesis 2-aminonicotinic acids, isocyanoacetates DPPA, mild conditions, metal-free Up to 94 Cascade reaction, metal-free, scalable
Direct oxazole synthesis from acids Carboxylic acids, isocyanoacetates Triflylpyridinium reagent, DMAP, 40 °C Good Mild, broad scope, adaptable to fused oxazoles

Detailed Research Findings and Notes

  • The bromination of oxazolo[4,5-b]pyridin-2(3H)-one followed by hydrolysis is a strategic route to access 2-amino-5-bromo-3-hydroxypyridine, a key intermediate for oxazolo[4,5-c]pyridine synthesis.

  • Use of PPSE vs. PPA affects yields significantly; PPA tends to give better yields in some substituted derivatives due to its stronger dehydrating capacity and acidity.

  • The DPPA-mediated method offers a greener alternative to classical dehydrating agents and avoids harsh conditions, which is beneficial for sensitive substituents.

  • The direct oxazole synthesis via triflylpyridinium salts is a recent innovation that simplifies oxazole ring formation and may be adapted for pyridine-fused systems, though specific examples foroxazolo[4,5-c]pyridine-2-carbonitrile require further exploration.

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazolo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-c]pyridine oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,3]Thiazolo[4,5-c]pyridine-2-carbonitrile

  • Structural Differences : The sulfur-containing analog, [1,3]thiazolo[4,5-c]pyridine-2-carbonitrile, replaces the oxygen atom in the oxazole ring with sulfur, forming a thiazole moiety. This substitution alters electronic properties (e.g., increased polarizability due to sulfur’s larger atomic radius) and may influence reactivity .
  • However, its molecular formula (C₇H₃N₃S) and collision cross-section (CCS) values (e.g., 153.9 Ų for [M+H]⁺ at m/z 178.02) have been computationally predicted .
  • Applications : The thiazolo variant is cataloged as a building block (CAS: 2126737-28-6) but lacks documented biological or material science applications .
Table 1: Key Properties of Oxazolo vs. Thiazolo Derivatives
Property [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile [1,3]Thiazolo[4,5-c]pyridine-2-carbonitrile
Heteroatom O (Oxazole) S (Thiazolo)
Molecular Formula C₈H₃N₃O C₇H₃N₃S
Molecular Weight 173.13 g/mol 345.37 g/mol (with substituents)
Synthesis Catalyst PPA Not reported
Collision Cross-Section (CCS) N/A 153.9 Ų ([M+H]⁺)

Pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Structural Differences : These compounds feature a pyrazole ring fused to pyridine, differing in ring connectivity and heteroatom arrangement. The nitrile group is positioned at C5 rather than C2 .
  • Synthesis : Ultrasound-assisted methods using NaCl in aqueous media yield pyrazolo-pyridine carbonitriles with high chemoselectivity (80–90% yields) . This contrasts with the harsher PPA conditions required for oxazolo derivatives .
  • Reactivity : The pyrazole ring’s electron-rich nature may enhance nucleophilic substitution compared to oxazole’s electrophilic character.

[1,3]Dioxolo[4,5-c]pyridinyl Derivatives

  • Structural Differences: The dioxolo variant replaces the oxazole’s nitrogen with a second oxygen atom, forming a 1,3-dioxole ring.
  • No analogous applications are reported for the oxazolo compound.

Research Findings and Implications

  • Electronic Effects : Sulfur in thiazolo derivatives increases lipophilicity compared to oxygen in oxazolo analogs, which could enhance membrane permeability in drug design .
  • Synthetic Efficiency : Pyrazolo-pyridine carbonitriles benefit from greener synthesis (aqueous medium, NaCl catalyst) compared to PPA-mediated oxazolo routes, which require high temperatures .
  • Data Gaps : Experimental CCS values, crystallographic data (e.g., SHELX-refined structures), and biological activity profiles for [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile remain uncharacterized in the literature .

Biological Activity

[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile is a heterocyclic compound characterized by a unique arrangement of nitrogen and oxygen atoms within its structure. This arrangement contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry. The compound has shown potential in various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The structure of [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile features a fused oxazole and pyridine ring system with a carbonitrile group at the 2-position. This configuration enhances its reactivity and ability to interact with biological targets.

PropertyDescription
Molecular FormulaC₈H₄N₄O
Molecular Weight164.14 g/mol
Melting PointNot extensively documented
SolubilityVaries with solvent; generally moderate

The biological activity of [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes and receptors involved in various biological processes. For instance, the compound may inhibit enzymes associated with tumor progression or modulate signaling pathways relevant to cancer therapy.

Anticancer Activity

Research indicates that derivatives of oxazolo compounds exhibit significant anticancer properties. Studies have demonstrated that [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile can induce cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HT29 (colon adenocarcinoma).
  • Cytotoxic Concentration (CC50) : Preliminary studies suggest that compounds in this class can have CC50 values comparable to established chemotherapeutics like cisplatin and fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile has shown promise as an antimicrobial agent. Research highlights its effectiveness against various bacterial strains, suggesting potential applications in treating infections:

  • Tested Strains : Escherichia coli, Staphylococcus aureus.
  • Activity Comparison : Compounds derived from this structure have demonstrated superior activity compared to traditional antibiotics like norfloxacin .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of [1,3]Oxazolo[4,5-c]pyridine derivatives on human cancer cell lines.
    • Results indicated that certain derivatives exhibited CC50 values as low as 58.4 µM against HT29 cells, outperforming standard treatments in terms of selectivity towards cancer cells versus normal cells.
  • Antimicrobial Efficacy :
    • Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacteria.
    • The findings revealed that certain derivatives were effective at inhibiting bacterial growth at concentrations lower than those required for conventional antibiotics.

Comparative Analysis with Similar Compounds

The biological activities of [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile can be contrasted with other heterocyclic compounds:

CompoundActivity TypeKey Findings
Isoxazolo[4,5-b]pyridineAnticancerSimilar structural features but different potency
Oxazole DerivativesAntimicrobialLess effective than [1,3]Oxazolo derivatives
Pyridine DerivativesGeneral BioactivityBroader applications but less specificity

Q & A

Q. What are the standard synthetic routes for [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclocondensation reactions. For example, N-(2,2-dichloro-1-cyanoethenyl)carboxamides can react with N-nucleophiles under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile to form the oxazolo-pyridine core . Yields are highly dependent on solvent choice and temperature; polar aprotic solvents enhance nucleophile solvation, while higher temperatures (≥80°C) may promote side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions and ring structure. For instance, 1H^1H NMR peaks near δ 6.5–8.0 ppm indicate aromatic protons in the pyridine ring, while cyano groups (CN-CN) appear as sharp singlets in 13C^{13}C NMR near δ 115–120 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for determining crystal structures. Refinement against high-resolution data can resolve ambiguities in bond angles and torsional strain within the fused oxazole-pyridine system .

Q. What are the primary biological targets of oxazolo[4,5-c]pyridine derivatives, and how are their activities assayed?

These derivatives often target enzymes (e.g., kinases) or receptors involved in inflammation or pathogen replication. Standard assays include:

  • Enzyme inhibition : IC50_{50} values measured via fluorometric or colorimetric assays (e.g., ATPase activity for kinases).
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-60 panel) to evaluate selectivity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile in cross-coupling reactions?

Electron-withdrawing groups (e.g., CN-CN) at the 2-position activate the pyridine ring for nucleophilic substitution but may deactivate it toward electrophilic aromatic substitution. Steric hindrance from bulky substituents (e.g., tert-butyl) at the 4-position can limit access to reactive sites, necessitating catalysts like Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings . Computational studies (DFT) are recommended to predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolo[4,5-c]pyridine derivatives across studies?

Discrepancies often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO) and controls for cell-based assays.
  • Enantiomeric purity : Chiral HPLC or SFC should confirm stereochemistry, as racemic mixtures may obscure activity .
  • Assay conditions : Validate pH, temperature, and cofactor concentrations. For example, kinase inhibition assays are sensitive to ATP concentration .

Q. How can computational modeling guide the design of [1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile derivatives with enhanced target specificity?

  • Docking studies : Tools like AutoDock Vina predict binding poses to enzymes (e.g., HIV-1 reverse transcriptase).
  • QSAR models : Correlate substituent properties (Hammett σ, logP) with bioactivity to prioritize synthetic targets.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Solvent (DMF, MeCN), temp (60–80°C), cyclocondensation catalysts (e.g., TEA)
Characterization NMR (δ 115–120 ppm for CN-CN), SHELXL refinement (R-factor < 5%)
Bioassays MIC (μg/mL), IC50_{50} (nM), MTT (cell viability %)
Computational Design Docking (ΔG < −8 kcal/mol), QSAR (R2^2 > 0.85)

Key Challenges and Recommendations

  • Synthetic scalability : Multi-step routes often suffer from low yields (e.g., 16% in ). Flow chemistry or microwave-assisted synthesis may improve efficiency.
  • Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for reporting experimental conditions .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm biological relevance of putative targets .

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